An In-depth Technical Guide to 4-Chloroisoquinolin-5-amine: Synthesis, Reactivity, and Therapeutic Potential
An In-depth Technical Guide to 4-Chloroisoquinolin-5-amine: Synthesis, Reactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Chloroisoquinolin-5-amine, a heterocyclic amine of significant interest in medicinal chemistry. Recognizing the limited direct literature on this specific isomer, this document synthesizes information from closely related analogues and fundamental chemical principles to offer a robust framework for its study and application. We will delve into its chemical identity, propose a logical synthetic pathway, explore its potential reactivity, and discuss its prospective applications in drug discovery, particularly as a scaffold for kinase inhibitors.
Core Chemical Identity
4-Chloroisoquinolin-5-amine is a substituted isoquinoline featuring a chlorine atom at the 4-position and an amino group at the 5-position. This unique substitution pattern is anticipated to confer distinct physicochemical and pharmacological properties.
Table 1: Physicochemical Properties of 4-Chloroisoquinolin-5-amine
| Property | Value | Source |
| CAS Number | 651310-21-3 | ChemScene |
| Molecular Formula | C₉H₇ClN₂ | ChemScene |
| Molecular Weight | 178.62 g/mol | ChemScene |
| Appearance | Solid (predicted) | --- |
| Purity | ≥98% (commercially available) | ChemScene |
| Storage | 4°C, protect from light | ChemScene |
| SMILES | NC1=CC=CC2=C1C(Cl)=CN=C2 | ChemScene |
| InChI Key | MVFNHWOPSMJBQF-UHFFFAOYSA-N | Sigma-Aldrich |
Proposed Synthesis and Purification
Proposed Synthetic Pathway
The proposed synthesis of 4-Chloroisoquinolin-5-amine can be envisioned in three key steps starting from 4-chloroisoquinoline:
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Nitration: Electrophilic nitration of 4-chloroisoquinoline to introduce a nitro group at the 5-position. The directing effects of the chloro and the ring nitrogen would need to be carefully considered to optimize the regioselectivity for the desired 5-nitro isomer.
-
Reduction: Reduction of the nitro group of 4-chloro-5-nitroisoquinoline to the corresponding amine using a suitable reducing agent, such as stannous chloride (SnCl₂) or catalytic hydrogenation.
-
Purification: Purification of the final product, 4-Chloroisoquinolin-5-amine, using standard techniques such as column chromatography or recrystallization.
A similar reduction of a nitro group on a chloroisoquinoline core has been documented for the synthesis of 5-Amino-1-chloroisoquinoline from 1-chloro-5-nitroisoquinoline using stannous chloride dihydrate.[1]
General Experimental Protocol (Hypothetical)
It is crucial to note that the following protocol is a general, hypothetical procedure based on established chemical transformations of similar molecules and has not been experimentally validated for this specific synthesis. Appropriate safety precautions and small-scale trials are essential.
Step 1: Nitration of 4-Chloroisoquinoline
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To a stirred solution of 4-chloroisoquinoline in concentrated sulfuric acid, cooled in an ice bath, slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid.
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product.
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Filter the precipitate, wash with water, and dry to obtain crude 4-chloro-5-nitroisoquinoline.
Step 2: Reduction of 4-Chloro-5-nitroisoquinoline
-
Suspend the crude 4-chloro-5-nitroisoquinoline in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, for instance, an excess of stannous chloride dihydrate and concentrated hydrochloric acid.
-
Reflux the mixture for several hours until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate solution) until the pH is alkaline.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Purification
-
The crude 4-Chloroisoquinolin-5-amine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Alternatively, recrystallization from an appropriate solvent system can be employed to obtain the pure product. A common technique for purifying isoquinolines involves crystallization from a solvent like an aliphatic amine.[2]
Chemical Reactivity and Derivatization
The reactivity of 4-Chloroisoquinolin-5-amine is governed by the interplay of the electron-withdrawing chloro substituent, the electron-donating amino group, and the inherent electronic nature of the isoquinoline ring system.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 4-position of the isoquinoline ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen. This makes it a valuable handle for introducing a wide range of functionalities.
Common nucleophiles that could be employed include:
-
Amines: Reaction with primary or secondary amines can lead to the synthesis of various 4-amino-substituted isoquinolines.
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Alkoxides and Phenoxides: Introduction of alkoxy or aryloxy groups.
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Thiols: Formation of thioether linkages.
The SNAr reactions on chloroquinolines are well-documented and are a cornerstone for the synthesis of many biologically active molecules.[3]
Reactions of the Amino Group
The primary amino group at the 5-position is a versatile functional group that can undergo a variety of reactions, including:
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
-
Alkylation: N-alkylation with alkyl halides.
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Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce other functional groups.
Applications in Drug Discovery and Chemical Biology
The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities.[4] The specific substitution pattern of 4-Chloroisoquinolin-5-amine makes it an attractive starting point for the development of novel therapeutic agents.
Kinase Inhibitors
Many substituted isoquinolines and quinolines have been identified as potent inhibitors of various protein kinases, which are key targets in oncology and other diseases.[5][6] The 4-aminoquinoline scaffold, for instance, is a well-known pharmacophore in kinase inhibitors, often forming crucial hydrogen bond interactions with the hinge region of the kinase active site. The amino group at the 5-position of 4-Chloroisoquinolin-5-amine could also participate in important interactions with the target protein. The chlorine at the 4-position serves as a versatile point for modification to optimize potency and selectivity.
Table 2: Potential Kinase Targets for Isoquinoline-Based Inhibitors
| Kinase Family | Examples | Rationale |
| Tyrosine Kinases | EGFR, Src, Abl | The quinoline/isoquinoline core is a common scaffold in inhibitors of these kinases.[7] |
| Serine/Threonine Kinases | ROCK, Haspin, CDKs | Isoquinoline sulfonamides are known ROCK inhibitors, and other derivatives show activity against various serine/threonine kinases.[6][8] |
Other Potential Biological Activities
Derivatives of the isoquinoline and quinoline core have demonstrated a broad spectrum of biological activities, suggesting that libraries based on 4-Chloroisoquinolin-5-amine could be screened for various therapeutic applications.[4][5]
-
Antimicrobial Agents: Chloro-substituted quinolines have a long history as antimalarial drugs, and other derivatives have shown antibacterial and antifungal properties.
-
Antiviral Agents: Some isoquinoline alkaloids have been reported to possess antiviral activities.
-
CNS-active Agents: The isoquinoline scaffold is present in drugs targeting the central nervous system.
Handling, Storage, and Safety
As with any chemical reagent, proper handling and storage procedures are essential.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is classified with the H302 hazard statement, indicating it is harmful if swallowed.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place at 4°C, protected from light.[10]
Conclusion
4-Chloroisoquinolin-5-amine represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its unique substitution pattern offers multiple avenues for chemical modification, enabling the generation of diverse compound libraries. While specific experimental data for this isomer is scarce, this guide provides a solid foundation for its synthesis, derivatization, and potential applications based on established chemical principles and data from closely related analogues. Further research into the synthesis and biological evaluation of 4-Chloroisoquinolin-5-amine and its derivatives is warranted and holds the potential to yield novel therapeutic agents.
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